molecular formula C22H22N2O5 B2943153 7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide CAS No. 1210361-13-9

7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide

Cat. No. B2943153
CAS RN: 1210361-13-9
M. Wt: 394.427
InChI Key: REQZUFZDPRZHJF-UHFFFAOYSA-N
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Description

7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor VIII and has been extensively studied for its ability to inhibit glycogen synthase kinase-3 beta (GSK-3β), which is an important enzyme involved in various signaling pathways.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, such as the one , have been shown to possess strong biological activities, including anti-tumor properties . These compounds have been utilized as anticancer agents .

Antibacterial Properties

Benzofuran derivatives have been found to exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Effects

These compounds have also been found to have anti-oxidative properties . This suggests their potential use in combating oxidative stress-related diseases .

Anti-Viral Applications

Benzofuran compounds have been shown to have anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Neuroprotective Effects

Some benzofuran derivatives have been found to exhibit neuroprotective effects . For instance, compound 1f (with -CH3 substitution at R2 position) exhibited potent neuroprotective action against NMDA-induced excitotoxicity .

Antioxidant Activities

In addition to their neuroprotective effects, some benzofuran derivatives have been found to scavenge 1,1-diphenyl-2-picrylhydrazyl radicals and inhibit in vitro lipid peroxidation in rat brain homogenate .

Potential Use in Targeted Therapy

Literature has shown that some substituted benzofurans have dramatic anticancer activities . The development of promising compounds with targeted therapy potentials and little side effects is a main goal of medical researchers .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds are also used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .

properties

IUPAC Name

7-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-27-18-4-2-3-16-14-19(29-21(16)18)22(26)23-17-7-5-15(6-8-17)13-20(25)24-9-11-28-12-10-24/h2-8,14H,9-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZUFZDPRZHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide

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